molecular formula C10H11BrO3 B6294674 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane CAS No. 2271442-83-0

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane

Cat. No.: B6294674
CAS No.: 2271442-83-0
M. Wt: 259.10 g/mol
InChI Key: ALYXZTLQEAPWAZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is an organic compound that features a bromine atom, a methoxy group, and a dioxolane ring

Properties

IUPAC Name

2-(3-bromo-2-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-12-9-7(3-2-4-8(9)11)10-13-5-6-14-10/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYXZTLQEAPWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form various derivatives depending on the reducing agent used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or acids.

Scientific Research Applications

Organic Synthesis

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction Reactions : The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield various derivatives.

Table 1: Types of Reactions Involving 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane

Reaction TypeDescriptionCommon Reagents
SubstitutionBromine substitution with nucleophilesAmines, thiols
OxidationMethoxy oxidation to aldehydes or acidsPotassium permanganate, chromium trioxide
ReductionFormation of alcohols or other derivativesLithium aluminum hydride, sodium borohydride

Medicinal Chemistry

This compound is valuable in the development of pharmaceuticals, particularly those requiring brominated aromatic compounds. Its reactivity makes it suitable for creating drug candidates that may exhibit enhanced biological activities.

Case Study: Development of Anticancer Agents
Recent studies have explored the use of brominated aromatic compounds in anticancer drug development. The presence of the dioxolane ring in 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane enhances its potential as a scaffold for designing novel anticancer agents.

Material Science

In material science, 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane can be utilized in the synthesis of polymers and other materials with specific properties. The compound's ability to undergo various chemical transformations allows it to be incorporated into functional materials.

Table 2: Applications in Material Science

Application AreaDescription
Polymer SynthesisUsed as a monomer or crosslinker in polymer production
Functional MaterialsIncorporation into materials for specific electronic or optical properties

Unique Properties

Compared to other brominated aromatic compounds, 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is distinct due to its dioxolane ring. This structure imparts specific chemical properties that enhance its utility in synthetic applications.

Table 3: Comparison with Related Compounds

Compound NameKey Characteristics
2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolaneDifferent substitution pattern affecting reactivity
2-(3-Bromo-5-fluoro-2-methoxyphenyl)-1,3-dioxolaneFluorine substitution alters electronic properties

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane involves its reactivity due to the presence of the bromine atom and the methoxy group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can undergo nucleophilic substitution or oxidation. These functional groups enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts specific chemical properties and reactivity. This distinguishes it from other brominated aromatic compounds, making it valuable in certain synthetic applications.

Biological Activity

2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is a compound of significant interest in medicinal chemistry due to its unique structural features, including a dioxolane ring and a brominated aromatic system. The presence of halogen substituents such as bromine enhances the compound's potential biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is C10H10BrO3C_10H_{10}BrO_3, and it has a molar mass of approximately 259.09 g/mol. The dioxolane ring structure provides a reactive site that can participate in various chemical transformations, which are crucial for its biological activity.

The biological activity of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine atom can enhance binding affinity due to its electronegative nature, while the methoxy group may contribute to increased lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds similar to 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane exhibit various biological activities including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Exhibits significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of related dioxolane compounds on human cancer cell lines (HeLa and A549). While specific data on 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane was limited, structurally similar compounds demonstrated notable cytotoxicity at concentrations ranging from 1 to 25 µM, suggesting potential for further investigation into this compound's antitumor properties .

Antimicrobial Studies

In antimicrobial assays, derivatives of dioxolanes have been screened against various pathogens. For instance, compounds with similar structural features were tested against Aspergillus species and showed promising antifungal activity. This suggests that 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane could also possess similar properties .

Data Table: Biological Activities of Dioxolane Derivatives

Compound NameActivity TypeTarget Organisms/CellsObserved Effect
2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolaneAntitumorHeLa (cervical cancer)Cytotoxic at high concentrations
2-(5-Bromo-2-trifluoromethoxyphenyl)-1,3-dioxolaneAntifungalAspergillus nigerInhibition observed
1,3-Dioxolane derivativesAnti-inflammatoryVarious inflammatory modelsReduced inflammation

Synthesis and Applications

The synthesis of 2-(3-Bromo-2-methoxyphenyl)-1,3-dioxolane typically involves multi-step organic reactions that allow for the introduction of the bromine and methoxy groups onto the aromatic ring. Its applications extend beyond medicinal chemistry into materials science where its unique properties can be utilized in developing advanced materials.

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